5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide
Description
The compound 5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an isoxazole-carboxamide moiety via a methylene bridge.
Properties
IUPAC Name |
5-cyclopropyl-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-2-23-14-6-5-12-17-18-13(21(12)19-14)8-16-15(22)10-7-11(24-20-10)9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFQLAGBEXRFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NOC(=C3)C4CC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on triazole-based energetic materials, such as 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT) and its derivatives. While these compounds share structural motifs (e.g., fused triazole rings) with the target molecule, their applications and properties differ significantly. Below is a comparative analysis based on available
Table 1: Key Structural and Functional Comparisons
| Property/Compound | 5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide | TATOT Derivatives (e.g., TATOT nitrate) |
|---|---|---|
| Core Structure | [1,2,4]Triazolo[4,3-b]pyridazine + isoxazole-carboxamide | Fused triazolo-triazolium cation |
| Key Substituents | Cyclopropyl, ethoxy | Amino groups, nitrate anions |
| Primary Application | Undisclosed (likely pharmacological) | Energetic materials ("green explosives") |
| Thermal Stability | Not reported | Decomposition at 280°C (nitrate salt) |
| Sensitivity (Impact/Friction) | Not reported | Insensitive (impact: >40 J, friction: >360 N) |
| Toxicity | Not reported | Low toxicity (neutral TATOT and nitrate) |
| Synthetic Accessibility | Likely multi-step (no data) | Two-step protocol, high yield (>80%) |
Key Observations
Structural Diversity : The target compound integrates a pyridazine ring, which is absent in TATOT derivatives. This may confer distinct electronic properties and solubility profiles, critical for biological activity. In contrast, TATOT derivatives prioritize nitrogen-rich cationic frameworks for explosive performance .
Stability and Sensitivity : TATOT salts exhibit exceptional thermal stability and insensitivity to mechanical stimuli, attributed to their hydrogen-bonded networks and ionic nature. The ethoxy and cyclopropyl groups in the target compound could enhance metabolic stability in drug design but may reduce compatibility with high-energy applications .
Toxicity: While TATOT derivatives are classified as low-toxicity "green explosives," the pharmacological safety profile of the target molecule remains unstudied.
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